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molecular formula C9H15NO4 B1316195 1-(Ethoxycarbonyl)piperidine-2-carboxylic acid CAS No. 130497-14-2

1-(Ethoxycarbonyl)piperidine-2-carboxylic acid

Cat. No. B1316195
M. Wt: 201.22 g/mol
InChI Key: QIINMEGWTDLIJO-UHFFFAOYSA-N
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Patent
US05366981

Procedure details

15.0 g (0.116 moles) of (±) pipecolic acid were dissolved in 180 ml of water. 25.5 g (0.185 moles) of potassium carbonate were added and the solution cooled to +5° C. 19.83 g (0.183 moles) of ethyl chloroformate were added dropwise under mechanical stirring, maintaining the temperature below +10° C. After 4 hours the reaction mixture was extracted with methylene chloride; the aqueous layer were treated with conc. HCl to acidic pH, extracted with methylene chloride (400 ml) which was dried over Na2SO4 and the solvent evaporated to dryness to afford 23.8 g of the crude product. Crystallization from isopropyl ether/n-hexane gave 21.7 g (93% of the theoretical) of the title compound.
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
180 mL
Type
solvent
Reaction Step One
Quantity
25.5 g
Type
reactant
Reaction Step Two
Quantity
19.83 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:9][CH2:8][CH2:7][CH2:6][CH:2]1[C:3]([OH:5])=[O:4].C(=O)([O-])[O-].[K+].[K+].Cl[C:17]([O:19][CH2:20][CH3:21])=[O:18]>O>[CH2:20]([O:19][C:17]([N:1]1[CH2:9][CH2:8][CH2:7][CH2:6][CH:2]1[C:3]([OH:5])=[O:4])=[O:18])[CH3:21] |f:1.2.3|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
N1C(C(=O)O)CCCC1
Name
Quantity
180 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
25.5 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
19.83 g
Type
reactant
Smiles
ClC(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution cooled to +5° C
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature below +10° C
EXTRACTION
Type
EXTRACTION
Details
After 4 hours the reaction mixture was extracted with methylene chloride
Duration
4 h
ADDITION
Type
ADDITION
Details
the aqueous layer were treated with conc. HCl to acidic pH
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride (400 ml) which
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent evaporated to dryness
CUSTOM
Type
CUSTOM
Details
to afford 23.8 g of the crude product
CUSTOM
Type
CUSTOM
Details
Crystallization from isopropyl ether/n-hexane

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)N1C(C(=O)O)CCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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